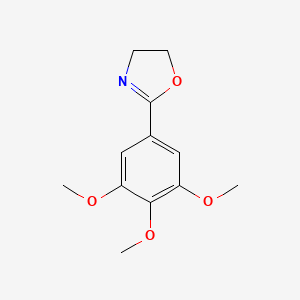

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-

Description

Context within Heterocyclic Chemistry: The 2-Oxazoline Scaffold

The 2-oxazoline ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. mdpi.com This structural motif is a prominent feature in a wide range of organic compounds and has proven to be a valuable building block in synthesis. The stability of the oxazoline (B21484) ring is a key attribute, demonstrating resistance to a variety of reaction conditions, including the presence of nucleophiles, bases, and weak acids. mdpi.com

The synthesis of 2-oxazolines is well-established, with several reliable methods available to chemists. A common and efficient route involves the cyclization of N-(2-hydroxyethyl)amides. This transformation can be achieved using various dehydrating agents. Another prevalent method is the reaction of amino alcohols with carboxylic acids or their derivatives, such as nitriles or esters. researchgate.net These synthetic strategies offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2-position of the oxazoline ring.

The utility of the 2-oxazoline scaffold is multifaceted. It can serve as a protective group for carboxylic acids, masking their reactivity during multi-step synthetic sequences. mdpi.com Furthermore, chiral 2-oxazolines are extensively used as ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a wide array of chemical compounds. nih.gov The nitrogen atom of the oxazoline ring acts as a coordinating site for metal centers, and the stereochemistry of substituents on the ring can effectively control the stereochemical outcome of catalytic reactions. mdpi.comnih.gov

Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Design

The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a multitude of biologically active molecules, both of natural and synthetic origin. rsc.orgualberta.ca Its prevalence is not coincidental; the electronic and steric properties imparted by the three methoxy (B1213986) groups play a crucial role in the molecule's interaction with biological targets. ualberta.ca

One of the most significant roles of the 3,4,5-trimethoxyphenyl moiety is its function as a tubulin polymerization inhibitor. ualberta.ca Microtubules are essential components of the cytoskeleton, and their dynamic assembly and disassembly are critical for cell division. Compounds containing the 3,4,5-trimethoxyphenyl group can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This mechanism of action is the basis for the anticancer activity of numerous compounds, including the natural product combretastatin (B1194345) A-4. nih.gov

Evolution of Research Themes and Contemporary Focus in Oxazoline Chemistry

Research in oxazoline chemistry has evolved significantly over the past few decades. Initially, the focus was primarily on the fundamental synthesis and reactivity of these heterocycles. However, the discovery of their utility in asymmetric catalysis led to a surge of interest in the design and application of chiral oxazoline-containing ligands. researchgate.netresearchgate.net Ligands such as BOX (bis(oxazoline)) and PHOX (phosphine-oxazoline) have become indispensable tools for synthetic organic chemists. nih.gov

More recently, the focus has broadened to include the application of oxazolines in materials science and medicinal chemistry. Poly(2-oxazoline)s, for instance, are a class of polymers with tunable properties that are being explored for various biomedical applications, including drug delivery. nih.govmdpi.com The ability to modify the substituent at the 2-position allows for the synthesis of polymers with a wide range of functionalities. researchgate.net

The contemporary focus in oxazoline chemistry is characterized by the development of novel, multifunctional molecules that combine the advantageous properties of the oxazoline scaffold with other functional moieties. The synthesis and investigation of compounds like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline represent a logical progression in this field, aiming to create new molecular entities with potential applications in areas such as anticancer drug discovery, leveraging the known bioactivity of the trimethoxyphenyl group.

While specific, in-depth research on 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is not extensively documented in the public domain, its synthesis can be reasonably predicted based on established methodologies.

A plausible and common synthetic route would involve the reaction of a 3,4,5-trimethoxybenzoyl derivative with a suitable amino alcohol. The following table outlines the key reactants for such a synthesis.

| Reactant 1 (Benzoyl Source) | Reactant 2 (Amino Alcohol) | Potential Catalyst/Reagent |

|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | 2-Aminoethanol | Dehydrating agent (e.g., DCC, EDC) |

| 3,4,5-Trimethoxybenzoyl chloride | 2-Aminoethanol | Base (e.g., Triethylamine) |

| Methyl 3,4,5-trimethoxybenzoate | 2-Aminoethanol | Lewis acid or base catalyst |

| 3,4,5-Trimethoxybenzonitrile (B158541) | 2-Aminoethanol | Lewis acid catalyst (e.g., ZnCl2) |

The characterization of the resulting 2-(3,4,5-trimethoxyphenyl)-2-oxazoline would typically involve a suite of spectroscopic techniques to confirm its structure.

| Spectroscopic Method | Expected Observations |

|---|---|

| 1H NMR Spectroscopy | Signals corresponding to the protons of the 3,4,5-trimethoxyphenyl group (aromatic and methoxy protons) and the methylene (B1212753) protons of the oxazoline ring. |

| 13C NMR Spectroscopy | Resonances for the carbon atoms of the trimethoxyphenyl ring, the methoxy groups, the C=N carbon, and the two methylene carbons of the oxazoline ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=N double bond of the oxazoline ring, C-O-C stretching of the ether and oxazoline ring, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C12H15NO4). |

The potential research applications for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are likely to be centered around medicinal chemistry, given the strong precedent for the biological activity of the 3,4,5-trimethoxyphenyl moiety. Its evaluation as an anticancer agent, specifically as a tubulin polymerization inhibitor, would be a primary area of investigation. Furthermore, the incorporation of the oxazoline ring could influence the compound's pharmacokinetic properties, such as its solubility, stability, and bioavailability, potentially offering advantages over other compounds bearing the same pharmacophore. Additionally, its use as a synthon for more complex heterocyclic systems could also be an avenue of exploration.

Structure

3D Structure

Properties

CAS No. |

101932-46-1 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

WPZVHRCLDODCKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NCCO2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl 2 Oxazoline and Its Analogs

Established Cyclization Pathways

Traditional methods for the synthesis of 2-oxazolines, including the target compound 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, predominantly rely on the cyclization of bifunctional precursors. These pathways are well-established and widely utilized due to their reliability and the accessibility of starting materials.

Amide-Based Cyclodehydration Reactions

One of the most direct and common methods for synthesizing 2-oxazolines is the cyclodehydration of N-(2-hydroxyethyl)amides. nih.govnih.govmdpi.com This approach involves the formation of the N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide precursor, followed by an intramolecular cyclization facilitated by a dehydrating agent to yield 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. uni.lu

Table 1: Dehydrating Agents for Amide-Based Cyclodehydration

| Dehydrating Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Triflic Acid (TfOH) | Organic solvent, moderate temperature | nih.govmdpi.com |

| Polyphosphoric Acid (PPA) Esters | Microwave irradiation | nih.gov |

| Deoxo-Fluor® | Organic solvent, room temperature to elevated temperatures | researchgate.net |

| XtalFluor-E® | Dichloromethane, 90°C | researchgate.net |

| Burgess Reagent | Organic solvent | mdpi.com |

| Ph₃P/DEAD | Mitsunobu conditions | mdpi.com |

Condensation of Amino Alcohols with Carboxylic Acid Derivatives

Another well-established route to 2-oxazolines involves the direct condensation of a 2-amino alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or nitriles. organic-chemistry.org This method can be a one-pot or a two-step process.

In the case of synthesizing 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, 2-aminoethanol can be reacted with 3,4,5-trimethoxybenzoic acid or its derivatives. The direct condensation with the carboxylic acid often requires high temperatures or the use of a coupling agent to facilitate the initial amidation, followed by cyclization. mdpi.com

A more reactive approach involves the use of 3,4,5-trimethoxybenzoyl chloride. nih.gov The acyl chloride readily reacts with the amino group of 2-aminoethanol to form the corresponding N-(2-hydroxyethyl)amide intermediate, which can then be cyclized, often in the same reaction pot or in a subsequent step, using a dehydrating agent or by heating. mdpi.com

The reaction of nitriles with amino alcohols, known as the Witte and Seeliger synthesis, provides another pathway. organic-chemistry.org 3,4,5-Trimethoxybenzonitrile (B158541) can be reacted with 2-aminoethanol in the presence of a catalyst, such as zinc chloride, at high temperatures to directly form the oxazoline (B21484) ring. organic-chemistry.orgresearchgate.net This method is advantageous as it starts from readily available nitriles.

Table 2: Carboxylic Acid Derivatives for Condensation with Amino Alcohols

| Carboxylic Acid Derivative | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | Coupling agents (e.g., DCC, EDC) or heat | Varies with coupling agent | mdpi.com |

| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Anhydrous organic solvent, 0°C to rt | nih.govmdpi.com |

| Nitrile | Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) | High temperature (e.g., refluxing chlorobenzene) | organic-chemistry.orgresearchgate.net |

Multicomponent and Cascade Reactions for Oxazoline Ring Formation

More advanced synthetic strategies aim to construct the oxazoline ring in a more convergent and atom-economical manner through multicomponent or cascade reactions. These reactions involve the simultaneous or sequential combination of three or more reactants in a single synthetic operation.

A palladium-catalyzed three-component coupling of an aryl halide, an amino alcohol, and tert-butyl isocyanide has been reported for the synthesis of a range of oxazolines. organic-chemistry.org In the context of the target molecule, this would involve the coupling of a 3,4,5-trimethoxyphenyl halide, 2-aminoethanol, and tert-butyl isocyanide in the presence of a palladium catalyst.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been developed for oxazoline synthesis. For instance, a formal [3 + 2] cycloaddition reaction between azaoxyallyl cations, formed in situ, and 1,2-benzisoxazoles has been demonstrated as an effective pathway to oxazolines under mild conditions. rsc.org While a specific application to 2-(3,4,5-trimethoxyphenyl)-2-oxazoline has not been detailed, the general methodology presents a potential route.

Catalytic Strategies for Oxazoline Synthesis

The development of catalytic methods for oxazoline synthesis is a significant area of research, aiming to improve efficiency, reduce waste, and introduce enantioselectivity.

Transition Metal Catalysis (e.g., Copper, Indium, Molybdenum, Palladium-mediated systems)

Various transition metals have been shown to catalyze the formation of 2-oxazolines through different mechanisms. Copper-N-heterocyclic carbene (NHC) complexes have been utilized to catalyze the reaction of nitriles with amino alcohols under milder conditions than the traditional Witte reaction. organic-chemistry.org

Indium(III) triflate has been reported as an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines. This method provides a mild alternative to conventional cyclization of β-hydroxy amides.

Molybdenum(VI) dioxide complexes have been developed as catalysts for the formation of oxazolines from N-(2-hydroxyethyl)amides, facilitating the synthesis of natural products and chiral ligands.

Palladium catalysis, as mentioned earlier, is effective in multicomponent reactions for oxazoline synthesis. organic-chemistry.org Additionally, palladium-catalyzed coupling-cyclization of N-(buta-2,3-dienyl) amides with aryl iodides has been developed for the asymmetric construction of oxazoline derivatives.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of oxazolines, often with the ability to control stereochemistry. Phosphorus-based organocatalysts have been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides.

Furthermore, enantioselective formal [3+2] cycloadditions between α-isocyanoesters and trifluoromethylketones have been achieved using a bifunctional Brønsted base-squaramide organocatalyst in combination with a silver Lewis acid, yielding highly enantioenriched 2-oxazolines. researchgate.net Cinchona alkaloid-derived organocatalysts have also been employed in the enantioselective synthesis of 1,2,4-triazolines, showcasing the potential of these catalysts in heterocyclic synthesis. rsc.org

Table 3: Catalytic Systems for Oxazoline Synthesis

| Catalyst Type | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper-NHC | Nitrile, Amino Alcohol | Cyclization | organic-chemistry.org |

| Indium(III) triflate | 3-Amido oxetane (B1205548) | Intramolecular Cyclization | |

| Molybdenum(VI) dioxide | N-(2-hydroxyethyl)amide | Dehydrative Cyclization | |

| Palladium | Aryl halide, Amino Alcohol, Isocyanide | Three-component coupling | organic-chemistry.org |

| Phosphorus-based organocatalyst | N-(2-hydroxyethyl)amide | Dehydrative Cyclization | |

| Brønsted base-squaramide | α-Isocyanoester, Trifluoromethylketone | [3+2] Cycloaddition | researchgate.net |

Lewis Acid Mediated Syntheses

The synthesis of 2-oxazolines, including the 2-(3,4,5-trimethoxyphenyl) derivative, is frequently accomplished through the cyclization of a suitable precursor, a process often catalyzed by Lewis acids. This methodology typically involves the reaction of a nitrile, such as 3,4,5-trimethoxybenzonitrile, with a β-amino alcohol. The Lewis acid plays a crucial role in activating the nitrile group, rendering it more susceptible to nucleophilic attack by the hydroxyl group of the amino alcohol.

The general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the intramolecular attack by the amino alcohol's hydroxyl group. Subsequent proton transfer and elimination of the catalyst lead to the formation of the 2-oxazoline ring. Another common pathway involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, where Lewis acids can also serve as effective catalysts. mdpi.com

A variety of Lewis acids have been demonstrated to be effective for this transformation, with the choice of catalyst often depending on the specific substrates and desired reaction conditions. Forcing conditions, such as refluxing in high-boiling solvents like chlorobenzene, are sometimes necessary when starting from nitriles.

| Lewis Acid Catalyst | Typical Precursors | General Conditions | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Nitriles and Amino Alcohols | Reflux in high-boiling aromatic solvents (e.g., PhCl) | organic-chemistry.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aldehydes and 1,2-Hydroxyalkyl Azides | Effective promoter for cyclization | mdpi.com |

| Molybdenum Oxides | N-acylamino Alcohols | Dehydrative cyclization | mdpi.com |

| Iron(III) Chloride (FeCl₃) | Acetylenic Amides | Mild reaction conditions | organic-chemistry.org |

| Copper(I/II) complexes | Nitriles and Amino Alcohols | Milder conditions than traditional methods | organic-chemistry.org |

Advanced Synthetic Techniques

Modern organic synthesis has driven the development of more sophisticated methods for constructing the oxazoline ring, focusing on stereocontrol, environmental sustainability, and efficiency.

Stereoselective and Enantioselective Syntheses

The synthesis of chiral, non-racemic 2-oxazolines is of paramount importance due to their extensive use as ligands in asymmetric catalysis. nih.gov For a molecule like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, chirality can be introduced at the C4 and/or C5 positions of the oxazoline ring.

One of the most direct methods to achieve this is by using enantiomerically pure β-amino alcohols as starting materials. rsc.org These chiral building blocks are readily available from the reduction of natural or synthetic amino acids. The cyclization reaction typically proceeds with retention of stereochemistry at the chiral center(s) of the amino alcohol, effectively transferring the chirality to the final oxazoline product.

Alternatively, catalytic enantioselective methods can be employed. acs.org These strategies often involve the reaction of achiral precursors in the presence of a chiral catalyst. For instance, synergistic catalysis combining a metal (e.g., silver) and a chiral organocatalyst (e.g., a bifunctional squaramide) can facilitate the reaction between aldehydes and vinylogous isocyano esters to produce chiral oxazolines with high enantiomeric excess. acs.orgacs.org Ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones is another powerful method to generate optically active 2-oxazolidinones, which are precursors to chiral β-amino alcohols and, subsequently, chiral oxazolines. rsc.orgnih.gov

| Method | Chiral Source | Key Features | Reference |

|---|---|---|---|

| Substrate-Controlled Synthesis | Chiral β-amino alcohols (from amino acids) | Direct transfer of chirality to the product. | rsc.org |

| Catalytic Asymmetric Synthesis | Chiral ligands (e.g., BOX, PyBOX) with metal catalysts | Creates chirality from achiral or prochiral substrates. | nih.gov |

| Synergistic Catalysis | Chiral organocatalyst and metal salt (e.g., Ag₂O) | Effective for reactions of aldehydes with isocyano esters. | acs.orgacs.org |

| Asymmetric Hydrogenation | Chiral Ru-NHC complexes | Produces chiral precursors (oxazolidinones) from oxazolones. | rsc.orgnih.gov |

Green Chemistry Approaches (e.g., Solvent-Free, Water Medium)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign syntheses of 2-oxazolines. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-free, or neat, reaction conditions are a cornerstone of this approach. Often coupled with microwave irradiation, the direct reaction of carboxylic acids or nitriles with β-amino alcohols without a solvent medium can lead to high yields of 2-oxazolines, drastically reducing volatile organic compound (VOC) emissions. rsc.orgresearchgate.net

The use of alternative, greener solvents is another important strategy. Water is an ideal green solvent, and methods have been developed for the synthesis of 2-oxazolines from aromatic aldehydes and 2-aminoethanol in water at room temperature. organic-chemistry.org Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been employed as neutral, recyclable reaction media for the catalyst-free synthesis of 2-aryl-2-oxazolines from nitriles. tandfonline.com Furthermore, ethyl acetate (B1210297) is being explored as a more pharmaceutically compliant and environmentally friendly alternative to solvents like acetonitrile (B52724) for polymerizations involving oxazoline monomers. rsc.org Cationic ring-opening polymerization has also been successfully conducted in supercritical carbon dioxide, a non-toxic and non-flammable green solvent. researchgate.net

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and its analogs, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.net

The synthesis can be performed under various conditions, including solvent-free protocols or with the use of high-boiling solvents. rsc.orgresearchgate.net For example, the cyclization of N-acylbenzotriazoles with amino alcohols proceeds rapidly under microwave irradiation to give 2-oxazolines in excellent yields. nih.gov Similarly, the reaction of nitriles with β-amino alcohols, a key route to the target compound, is significantly enhanced by microwave heating, often in the presence of a catalyst. rsc.orgnih.gov Polyphosphoric acid (PPA) esters have been shown to be effective promoters for the microwave-assisted cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines. organic-chemistry.orgacs.org This rapid, efficient, and often greener approach is highly advantageous for the construction of oxazoline libraries for chemical and biological screening. rsc.orgresearchgate.net

Post-Synthetic Modification and Diversification of the Oxazoline Core

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold is not only a synthetic target but also a versatile intermediate for further chemical diversification. The oxazoline moiety can act as a powerful directing group and a stable protecting group for carboxylic acids.

One of the most significant applications of the 2-aryl-2-oxazoline group is in directed ortho-metalation. mdpi.com Treatment of a 2-aryl-2-oxazoline with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, results in the regioselective deprotonation of the aromatic ring at the position ortho to the oxazoline substituent. acs.orgacs.org The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes, ketones, disulfides), introducing new functional groups at the C2 position of the phenyl ring. This strategy provides a reliable route to highly substituted aromatic compounds that would be difficult to access otherwise.

Beyond ortho-metalation, the oxazoline core can be involved in other transformations. For instance, in the context of polymer chemistry, poly(2-oxazoline)s can undergo post-polymerization modification. nih.gov While the 2-(3,4,5-trimethoxyphenyl) group itself is not typically polymerized, related oxazoline monomers with functionalizable side chains can be polymerized and subsequently modified, highlighting the chemical robustness and versatility of the oxazoline platform. nih.govacs.org The nitrile group in nitrile-functionalized poly(2-oxazoline)s, for example, can be converted into other functionalities like amidoximes after the polymer has been formed. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 2 3,4,5 Trimethoxyphenyl 2 Oxazoline

Ring-Opening Reactions of the Oxazoline (B21484) Moiety and Subsequent Transformations

The oxazoline ring in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is susceptible to cleavage under various conditions, leading to a range of functionalized products. A prominent example of this reactivity is the cationic ring-opening polymerization (CROP). While research on the parent compound is limited, studies on structurally related monomers, such as 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-4,5-dihydro-1,3-oxazole, provide valuable insights. The CROP of this monomer allows for the synthesis of high molecular weight side-chain liquid crystalline poly(2-oxazoline)s. researchgate.net This process typically involves an electrophilic initiator that attacks the nitrogen atom of the oxazoline ring, leading to the formation of an oxazolinium propagating species. Subsequent nucleophilic attack by another monomer unit on the electrophilic carbon of the ring results in chain growth. The resulting poly(N-acylethylenimine)s can be further modified, offering a versatile platform for the development of advanced materials. researchgate.netresearchgate.net

The general mechanism for the cationic ring-opening polymerization of 2-substituted-2-oxazolines is depicted in the table below.

| Step | Description |

| Initiation | An electrophilic initiator (e.g., an alkyl halide or triflate) reacts with the nitrogen atom of the 2-oxazoline ring to form a cyclic oxazolinium cation. |

| Propagation | A neutral 2-oxazoline monomer acts as a nucleophile, attacking the electrophilic carbon atom (C5) of the oxazolinium cation. This results in the opening of the ring and the extension of the polymer chain, with the regeneration of the oxazolinium cation at the new chain end. |

| Termination | The polymerization can be terminated by the addition of a nucleophile (e.g., water, amines), which reacts with the living cationic chain end to form a stable, neutral polymer. |

This table provides a generalized overview of the cationic ring-opening polymerization mechanism for 2-substituted-2-oxazolines.

Reactions Involving the Exocyclic Carbon-Nitrogen Double Bond

Detailed studies specifically targeting the reactivity of the exocyclic carbon-nitrogen double bond in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are not extensively documented in publicly available literature. However, the general chemistry of the imine functionality within the oxazoline ring suggests its susceptibility to reactions such as reduction and addition of organometallic reagents. These transformations would lead to the corresponding oxazolidine (B1195125) derivatives, opening avenues for the synthesis of various chiral ligands and building blocks. Further research is required to fully explore and characterize the reactivity of this functional group within this specific molecule.

Functionalization and Derivatization at the Trimethoxyphenyl Ring

Potential functionalization reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Incorporation of halogen atoms such as bromine or chlorine.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl or alkyl groups.

Chemo- and Regioselectivity Studies of Transformations

The study of chemo- and regioselectivity is crucial for understanding and controlling the reactivity of multifunctional molecules like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. For instance, in reactions with reagents that can interact with both the oxazoline ring and the trimethoxyphenyl group, the chemoselectivity will determine the primary reaction site. The inherent electronic properties of the two moieties play a significant role; the electron-rich aromatic ring is prone to electrophilic attack, while the oxazoline ring can be targeted by both electrophiles (at the nitrogen) and nucleophiles (at the carbon of the C=N bond or the adjacent ring carbons).

Regioselectivity becomes critical during the functionalization of the trimethoxyphenyl ring. As mentioned, the two unsubstituted positions on the aromatic ring are electronically and sterically equivalent, suggesting that monosubstitution would occur without a preference. However, the introduction of a first substituent could influence the position of a second incoming group. A comprehensive understanding of these selective processes is essential for the strategic design of synthetic routes utilizing this compound. nih.gov

Computational and Experimental Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the transformations of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline can be achieved through a synergistic combination of computational and experimental techniques.

Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to map out the potential energy surfaces of chemical reactions. mdpi.com For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, reaction pathway analysis can be employed to:

Investigate Ring-Opening Mechanisms: By modeling the interaction of the oxazoline with various initiators and nucleophiles, the step-by-step process of ring-opening can be elucidated, including the formation of key intermediates.

Predict Sites of Electrophilic Attack: Calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for electrophilic substitution on the trimethoxyphenyl ring.

Assess the Feasibility of Different Reaction Channels: By comparing the activation energies of competing pathways, computational analysis can predict the most favorable reaction outcome under specific conditions.

Transition State Characterization

The identification and characterization of transition states are fundamental to understanding reaction kinetics and mechanisms. For a given reaction of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Key aspects of transition state characterization include:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the transition state.

Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical parameter for predicting reaction rates.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring of reactions can provide crucial data to validate and refine the proposed mechanisms derived from computational models. While specific computational and experimental mechanistic studies on 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are not widely reported, the application of these methods holds the key to unlocking a more profound understanding of its chemical behavior.

Strategic Derivatization and Functionalization of 2 3,4,5 Trimethoxyphenyl 2 Oxazoline

Synthesis of Substituted Oxazoline (B21484) Analogs

The synthesis of analogs of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline allows for the fine-tuning of its chemical and physical properties. A notable example is the creation of dendronized monomers, where the methoxy (B1213986) groups on the phenyl ring are replaced with larger, more complex dendritic structures.

A specific example is the synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx), a dendronized monomer. The synthesis of this analog involves a multi-step process that begins with the corresponding benzoic acid derivative, which is then converted to the oxazoline. This approach highlights the versatility of the oxazoline synthesis, which can accommodate bulky and complex substituents on the phenyl ring. The general synthesis of 2-aryl-2-oxazolines typically proceeds from the corresponding benzoic acid, which is first converted to an acid chloride. This intermediate then reacts with an amino alcohol, such as 2-amino-2-methylpropan-1-ol, to form a hydroxy amide. The final cyclization to the oxazoline ring is often achieved by treatment with thionyl chloride. mdpi.com

The introduction of such large dendritic side chains is intended to induce self-assembly properties in the resulting polymers, leading to the formation of liquid crystalline phases. researchgate.net This demonstrates how modifying the substituents on the 3,4,5-positions of the phenyl ring can dramatically alter the supramolecular behavior of the molecule.

| Compound Name | Abbreviation | Key Features | Reference |

| 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline | TAPOx | Dendronized monomer with bulky, dodecyloxybenzyloxy side chains. Designed for self-assembly into liquid crystalline polymers. | researchgate.net |

| 2-(2-Trifluoroethoxyphenyl)oxazoline | - | Example of a 2-aryl-2-oxazoline synthesized via a multi-step process from the corresponding benzoic acid, demonstrating a general synthetic route. | mdpi.com |

Preparation of Oligomeric and Polymeric Forms

The 2-oxazoline ring is amenable to cationic ring-opening polymerization (CROP), a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.netresearchgate.net This method is applicable to 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and its derivatives, enabling the formation of oligomers and high molecular weight polymers.

The polymerization is typically initiated by an electrophilic species, such as methyl tosylate or methyl triflate, and proceeds via a cationic intermediate. The living nature of the polymerization allows for the creation of various polymer architectures, including block copolymers, by the sequential addition of different 2-oxazoline monomers. core.ac.uk The polymerization can be terminated by the addition of a nucleophile, which can also be used to introduce specific end-group functionalities. tu-dresden.de To accelerate the polymerization process, which can be slow, microwave irradiation is often employed. nih.gov

A concrete example of the polymerization of a substituted analog is the CROP of the dendronized monomer TAPOx. This polymerization yields a family of side-chain liquid crystalline poly(2-oxazoline)s, denoted as PTOx, with varying degrees of polymerization. These polymers exhibit good yields and low dispersity values, which are characteristic of a controlled polymerization process. researchgate.net

The resulting poly(2-oxazoline)s, often referred to as PAOx, are considered pseudo-polypeptides and have garnered interest as biomaterials. tu-dresden.de The properties of these polymers, such as their solubility and thermal behavior, can be tuned by the choice of the substituent on the 2-position of the oxazoline ring. researchgate.net

| Polymer Name | Monomer | Polymerization Method | Key Features of Polymer | Reference |

| Poly(2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline) | TAPOx | CROP | Side-chain liquid crystalline polymer with varying degrees of polymerization (20-60). Good yields and low dispersity (1.2-1.4). | researchgate.net |

| General Poly(2-oxazoline)s | Various 2-oxazoline monomers | CROP | Well-defined polymers with controlled molecular weights and narrow dispersities. Versatile architectures (e.g., block copolymers) are possible. | nih.govresearchgate.net |

Conjugation to Diverse Molecular Frameworks and Hybrid Architectures

The functionalization of polymers derived from 2-(3,4,5-trimethoxyphenyl)-2-oxazoline through conjugation to other molecules or incorporation into hybrid architectures is a key strategy for developing advanced materials. While specific examples for polymers of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are not extensively documented, the broader field of poly(2-oxazoline) chemistry provides a clear roadmap for such modifications.

The living nature of CROP allows for the introduction of functional groups at the chain ends, which can then be used for conjugation. tu-dresden.de For instance, the polymerization can be terminated with a nucleophile that contains a reactive group suitable for click chemistry, such as an azide. This allows for the efficient conjugation of the polymer to molecules containing a complementary reactive group, such as an alkyne.

Furthermore, post-polymerization modification of the polymer side chains is another powerful tool. If the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline monomer is copolymerized with a functional 2-oxazoline monomer bearing a protected reactive group, deprotection after polymerization reveals sites for subsequent conjugation along the polymer backbone. nih.gov

A prominent application of this strategy is the conjugation of poly(2-oxazoline)s to therapeutic agents. For example, poly(2-ethyl-2-oxazoline) has been conjugated to the anticancer drug doxorubicin. nih.gov This approach aims to improve the drug's pharmacokinetic profile and reduce its systemic toxicity. Similarly, polymers of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline could potentially be used as carriers for various therapeutic or imaging agents.

Hybrid architectures, such as block copolymers with vinyl-based polymers, can also be created. This can be achieved through various synthetic methods, including the use of macromonomers or heterobifunctional initiators that are active for both CROP of oxazolines and other polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.net

The oxazoline ring itself can also be part of a larger, photoactive molecular framework. In certain contexts, 2-aryloxazolines can act as traceless chromophores and chiral auxiliaries in photoinduced cycloaddition reactions, where the oxazoline-containing product can be subsequently hydrolyzed to unmask a ketone functionality. nih.gov This highlights the potential for the oxazoline moiety to be a reactive component in the construction of complex molecular architectures.

| Conjugation Strategy | Description | Potential Application for Poly(2-(3,4,5-trimethoxyphenyl)-2-oxazoline) | References |

| End-Group Functionalization | Introduction of reactive groups at the polymer chain ends via initiation or termination of CROP for subsequent conjugation. | Conjugation to drugs, imaging agents, or surfaces. | tu-dresden.de |

| Post-Polymerization Side-Chain Modification | Copolymerization with functional monomers followed by deprotection and reaction of the side chains. | Attachment of multiple copies of a molecule along the polymer backbone. | nih.gov |

| Drug Conjugation | Covalent attachment of therapeutic agents to the polymer. | Development of polymer-drug conjugates for targeted delivery. | nih.gov |

| Formation of Hybrid Block Copolymers | Combination with other polymer types (e.g., vinyl polymers) using specialized initiators or macromonomers. | Creation of materials with combined properties, such as amphiphilic block copolymers for self-assembly. | researchgate.net |

Applications in Contemporary Organic Synthesis and Materials Science

Role as Chiral Ligands in Asymmetric Catalysis

The oxazoline (B21484) framework is a well-established chiral auxiliary in asymmetric catalysis. The introduction of the 3,4,5-trimethoxyphenyl substituent at the 2-position provides an additional layer of control, influencing the steric and electronic environment of the metal center in catalytic complexes.

The design of chiral ligands based on the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold is guided by several key principles. The electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring enhances the electron density at the nitrogen atom of the oxazoline ring. This increased nucleophilicity can influence the binding affinity of the ligand to the metal center, thereby affecting the catalytic activity.

Furthermore, the steric bulk of the trimethoxyphenyl group plays a crucial role in creating a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively control the trajectory of incoming substrates, leading to high levels of enantioselectivity in the catalyzed reaction. The modular nature of oxazoline ligand synthesis allows for the facile introduction of various chiral substituents at the 4 and 5-positions of the oxazoline ring, enabling the fine-tuning of the ligand's stereochemical properties for specific transformations.

Ligands incorporating the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline motif have shown promise in a variety of enantioselective transformations. A notable example is the use of an electron-rich 3,4,5-trimethoxyphenyl PyBOX ligand in a copper-catalyzed propargylation reaction, which served as a key step in the enantioselective total synthesis of natural products. nih.gov In this reaction, the ligand facilitated the formation of a pyrrole (B145914) containing a crucial stereogenic center with a 90% yield and 78% enantiomeric excess (ee). nih.gov

While specific examples of hydrogenation and allylation using ligands directly derived from 2-(3,4,5-trimethoxyphenyl)-2-oxazoline are still emerging in the literature, the broader class of phosphinooxazoline (PHOX) ligands, to which it belongs, is widely used in such reactions. nih.gov For instance, iridium complexes with chiral phosphinooxazoline ligands are effective catalysts for the enantioselective hydrogenation of olefins. The electronic properties of the aryl group at the 2-position of the oxazoline are known to influence the catalytic activity and enantioselectivity of these transformations.

In the realm of cycloadditions, the unique stereoelectronic properties of ligands bearing the 3,4,5-trimethoxyphenyl group can be exploited to control the facial selectivity of the reaction. The ability to modulate the ligand structure allows for the optimization of catalysts for specific Diels-Alder, [3+2], and other cycloaddition reactions, leading to the synthesis of complex chiral molecules with high stereocontrol.

Utility as Building Blocks for Complex Organic Molecules

Beyond its role in catalysis, 2-(3,4,5-trimethoxyphenyl)-2-oxazoline serves as a valuable synthetic intermediate for the construction of more elaborate molecular structures.

The 2-oxazoline ring is a latent carboxylic acid functional group and can also be a precursor to other heterocycles. The inherent reactivity of the oxazoline ring allows for its transformation into other heterocyclic systems through ring-opening and subsequent cyclization reactions. For example, acidic hydrolysis of the oxazoline ring can yield an amino ester, which can then be used in the synthesis of other nitrogen-containing heterocycles. nih.gov The trimethoxyphenyl moiety often imparts desirable pharmacological properties to the final molecule, making this a valuable strategy in medicinal chemistry. nih.govnih.govnih.govnih.gov

The 2-(3,4,5-trimethoxyphenyl)-2-oxazoline molecule can be chemoselectively transformed to unmask or introduce new functional groups. The oxazoline ring can be considered a protecting group for a carboxylic acid, which can be revealed under hydrolytic conditions. nih.gov More interestingly, the ring can be opened to generate a β-amino alcohol, a versatile functional group in organic synthesis. This transformation provides access to a range of important building blocks for the synthesis of pharmaceuticals and natural products. Furthermore, the oxazoline ring can direct ortho-metalation on the trimethoxyphenyl ring, facilitating the introduction of additional substituents at specific positions. mdpi.com

Integration into Polymer Chemistry and Materials Design

The incorporation of the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline unit into polymers offers a pathway to novel materials with tailored properties and functionalities.

The 2-aryl-2-oxazoline structure allows this compound to undergo cationic ring-opening polymerization (CROP) to produce poly(N-aroyl)aziridines. researchgate.netmdpi.com The electron-donating nature of the trimethoxyphenyl group can influence the rate of polymerization. mdpi.com The resulting polymers, featuring the 3,4,5-trimethoxyphenyl side chains, may exhibit interesting properties such as enhanced solubility, thermal stability, and specific interactions with other molecules or surfaces.

The synthesis of functional polymers containing 3,4,5-trimethoxyphenyl units is an active area of research. kashanu.ac.irpurdue.edunsf.gov These polymers are being explored for applications in drug delivery, where the trimethoxyphenyl moiety can contribute to the biological activity of the polymer-drug conjugate. Additionally, the unique electronic and photophysical properties of the trimethoxyphenyl group can be harnessed in the design of advanced materials for optical and electronic applications. The ability to synthesize well-defined block copolymers through the living nature of CROP opens up possibilities for creating self-assembling nanomaterials with ordered domains incorporating the functional trimethoxyphenyl unit. acs.org

Below is a table summarizing the applications of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline:

| Application Area | Specific Role | Key Features Utilized |

| Asymmetric Catalysis | Chiral Ligand | Electron-donating trimethoxyphenyl group, Steric bulk, Modifiable oxazoline ring |

| Organic Synthesis | Building Block | Reactive oxazoline ring, Precursor to other functional groups (e.g., amino esters, β-amino alcohols) |

| Polymer Chemistry | Functional Monomer | Polymerizable oxazoline ring, Functional trimethoxyphenyl side chain |

The requested article cannot be generated due to a lack of specific scientific literature on "2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-".

Following a comprehensive search of available scientific databases and literature, it has been determined that there is insufficient specific information regarding the chemical compound "2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-" to generate the requested detailed article. The search yielded extensive information on the broader class of poly(2-oxazoline)s, including their synthesis via cationic ring-opening polymerization (CROP), the creation of various copolymers, and their applications in materials science and biomedicine. However, specific research findings, data tables, and detailed examples pertaining solely to the 2-(3,4,5-trimethoxyphenyl)- substituted variant are not available in the public domain through the conducted searches.

The user's stringent requirements for the article to focus exclusively on "2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-" and to adhere to a detailed outline concerning its specific applications cannot be met with the currently accessible information. To maintain scientific accuracy and avoid generalizations from other related but distinct compounds, the generation of the requested article is not possible at this time. Further research and publication on this specific chemical compound would be necessary to fulfill such a request.

Advanced Analytical and Spectroscopic Characterization in Research of 2 3,4,5 Trimethoxyphenyl 2 Oxazoline

High-Resolution Mass Spectrometry for Molecular Structure and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification and structural analysis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, thereby confirming the molecular formula.

Molecular Formula Confirmation: HRMS analysis of the protonated molecule [M+H]⁺ of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline would yield a precise mass-to-charge ratio (m/z). This experimental value is then compared to the theoretical mass calculated for the expected molecular formula, C₁₂H₁₅NO₄. The high accuracy of HRMS, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, the parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, characteristic fragmentation pathways would likely involve cleavage of the oxazoline (B21484) ring and losses of the methoxy (B1213986) groups from the trimethoxyphenyl moiety. The analysis of these fragmentation patterns helps to piece together the connectivity of the atoms within the molecule. For instance, the loss of specific neutral fragments can pinpoint the location of substituents on the aromatic ring.

Reaction Monitoring: HRMS is also a powerful tool for monitoring the synthesis of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in real-time. By analyzing small aliquots of the reaction mixture, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H and ¹³C NMR:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, characteristic signals would include those for the aromatic protons on the trimethoxyphenyl ring, the methylene (B1212753) protons of the oxazoline ring, and the protons of the three methoxy groups. The chemical shifts, integration values (ratio of protons), and coupling patterns (splitting of signals) are all used to assign the protons to their specific locations in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Signals would be observed for the carbons of the aromatic ring, the oxazoline ring, and the methoxy groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the connectivity of proton networks within the molecule, such as the sequence of protons in the oxazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for example, linking the protons on the oxazoline ring to the carbons of the trimethoxyphenyl ring.

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide information about the structure and dynamics of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline in its crystalline form. This can be particularly useful for studying polymorphism and for comparing the solid-state conformation with the solution-state conformation determined by solution NMR.

| ¹H NMR (CDCl₃) Chemical Shift (δ) Assignments |

| Aromatic Protons (trimethoxyphenyl) |

| Methylene Protons (oxazoline ring, -OCH₂-) |

| Methylene Protons (oxazoline ring, -NCH₂-) |

| Methoxy Protons (-OCH₃) |

| ¹³C NMR (CDCl₃) Chemical Shift (δ) Assignments |

| Aromatic Carbons (trimethoxyphenyl) |

| Oxazoline Carbon (-C=N-) |

| Oxazoline Carbon (-OCH₂-) |

| Oxazoline Carbon (-NCH₂-) |

| Methoxy Carbons (-OCH₃) |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By irradiating a single crystal of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed model of the atomic arrangement.

Solid-State Structure: The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This allows for a detailed understanding of the molecular geometry and conformation in the crystalline state. The planarity of the aromatic and oxazoline rings, as well as the orientation of the trimethoxyphenyl group relative to the oxazoline ring, can be accurately determined. researchgate.net

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable heavy atom is present in the structure or by using anomalous dispersion effects. This is crucial for understanding the stereochemistry of the molecule and its potential biological activity.

Intermolecular Interactions: The crystal structure also reveals how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that hold the crystal together.

| Crystallographic Data for a Related Structure |

| Crystal system |

| Space group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| Volume (ų) |

| Z |

Data for 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a structurally related compound, is provided for illustrative purposes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. These techniques are complementary and are used to confirm the presence of specific functional groups and to study conformational changes.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Specific functional groups absorb at characteristic frequencies. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, key vibrational bands would include:

C=N stretching: A strong absorption characteristic of the imine bond in the oxazoline ring.

C-O-C stretching: Bands associated with the ether linkages of the methoxy groups and the oxazoline ring.

Aromatic C=C stretching: Signals corresponding to the vibrations of the benzene (B151609) ring.

C-H stretching: Absorptions for the aromatic and aliphatic C-H bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the aromatic ring and the C=N bond.

Conformational Studies: The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. By comparing the experimental spectra with theoretical calculations, it is possible to gain insights into the preferred conformation of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline.

| Characteristic FT-IR Vibrational Frequencies |

| C=N Stretch (oxazoline) |

| Aromatic C=C Stretch |

| C-O-C Stretch (ether) |

| C-H Stretch (aromatic) |

| C-H Stretch (aliphatic) |

Note: Specific wavenumbers can vary based on the physical state of the sample (solid, liquid, or solution).

Advanced Chromatographic Methodologies for Purity Profiling and Separation Science

Chromatographic techniques are essential for assessing the purity of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. A UV detector would be appropriate for detection, as the trimethoxyphenyl group is a strong chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to determine its concentration and purity. chemrxiv.org

Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable compounds. If 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is sufficiently volatile, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and sensitive detection.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high throughput and is useful for rapid screening and purity checks. biomedres.us Different solvent systems can be tested to achieve optimal separation of the compound from potential impurities.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller stationary phase particles than HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. This technique is particularly advantageous for resolving complex mixtures and detecting trace impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption compared to HPLC and is particularly well-suited for the separation of chiral compounds.

The choice of chromatographic method depends on the specific analytical needs, such as the required resolution, sensitivity, and sample throughput. Method validation is crucial to ensure the accuracy and reliability of the results for purity profiling.

Theoretical and Computational Chemistry Approaches to 2 3,4,5 Trimethoxyphenyl 2 Oxazoline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Methodology: Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, combined with a basis set, for instance, 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. epstem.netnih.gov The geometry of the molecule is first optimized to find its lowest energy structure. From this optimized geometry, properties such as bond lengths, bond angles, atomic charges, and frontier molecular orbital energies (HOMO and LUMO) are determined. nih.govmdpi.com

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For similar heterocyclic systems, DFT calculations have been used to determine these values, providing insight into their electronic behavior. mdpi.com

Bonding Analysis: Theoretical calculations provide precise values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available. mdpi.com For instance, in the structurally related compound 2-(3-nitrophenyl)-2-oxazoline, the oxazoline (B21484) and aromatic rings were found to be nearly coplanar, with a dihedral angle of only 8.79 (5)°. researchgate.net Mulliken or Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom, revealing the distribution of electron density across the molecule and identifying potential sites for electrophilic or nucleophilic attack. epstem.netmdpi.com

Table 1: Illustrative Calculated Properties for a Related Heterocyclic Compound (1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) using DFT/B3LYP/6-311G Level*** Note: This data is for a different molecule and serves to illustrate the types of parameters obtained from quantum chemical calculations.

| Parameter | Bond/Atoms | Calculated Value | Experimental Value |

| Bond Length (Å) | C=N | 1.332 | 1.297 |

| C-N | 1.365 | 1.474 | |

| N-N | 1.356 | 1.380 | |

| Bond Angle (°) | C12–C13–S1 | 110.12° | 111.34° |

| Dihedral Angle (°) | Pyrazolinyl to Phenyl | 5.39° | - |

| Data derived from a study on a substituted pyrazoline to exemplify typical computational outputs. mdpi.com |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, the most significant conformational variable is the rotation around the single bond connecting the phenyl ring to the oxazoline ring.

In the case of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, the key factors include:

Steric Repulsion: The interaction between the ortho-hydrogens of the phenyl ring and the atoms of the oxazoline ring. In the parent 2-phenyl-2-oxazoline, this interaction influences the dihedral angle between the two rings.

π-Conjugation: The overlap between the π-orbitals of the phenyl ring and the oxazoline ring's C=N double bond. This effect favors a planar conformation to maximize orbital overlap.

Substituent Effects: The three methoxy (B1213986) groups on the phenyl ring can introduce additional steric bulk, potentially forcing the rings out of planarity. They may also engage in non-covalent interactions that stabilize certain conformations.

For the related 2-(3-nitrophenyl)-2-oxazoline, crystallographic data shows the rings are nearly coplanar. researchgate.net Computational studies on 2-(3,4,5-trimethoxyphenyl)-2-oxazoline would involve systematically rotating the C-C bond between the rings and calculating the energy at each step to generate a rotational energy profile, revealing the most stable conformation and the barrier to rotation.

Reaction Mechanism Prediction and Energetic Profiles

Computational chemistry is a valuable tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energetic profile for a proposed reaction pathway can be constructed.

For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, several types of reactions could be investigated computationally:

Reactions involving the oxazoline ring: The 2-oxazoline ring is a versatile functional group. It can act as a directing group for ortho-metalation on the attached aryl ring. mdpi.com Computational models can predict the stability of the lithiated intermediate and the transition state energies for subsequent reactions.

Hydrolysis of the oxazoline: The ring can be hydrolyzed to form an amino ester. Theoretical calculations can model the reaction pathway under acidic or basic conditions, identifying the rate-determining step and the energies of all intermediates.

Reactions at the trimethoxyphenyl ring: The electron-rich nature of the trimethoxyphenyl group makes it susceptible to electrophilic aromatic substitution. Computational methods can predict the regioselectivity of such reactions by calculating the energies of the sigma-complex intermediates for substitution at different positions.

The basicity of the molecule can also be assessed. Quantum-chemical predictions of pKBH+ values for similar nitrogen-containing heterocycles have been shown to depend on the specific location of atoms within the ring structure, which in turn influences reactivity. mdpi.com By mapping the reaction coordinate and identifying the transition state structures, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions and the effects of the solvent. rsc.org

For 2-(3,4,5-trimethoxyphenyl)-2-oxazoline, MD simulations can be employed to:

Analyze Solvation Shells: Simulations can reveal how solvent molecules (e.g., water, DMSO, ethanol) arrange themselves around the solute molecule. elsevierpure.comnih.gov Analysis of radial distribution functions (RDFs) can quantify the probability of finding a solvent atom at a certain distance from a solute atom, identifying key interactions like hydrogen bonds between the solvent and the methoxy oxygens or the oxazoline nitrogen. nih.govresearchgate.net

Study Intermolecular Interactions: In concentrated solutions or the solid state, MD can model how multiple molecules of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline interact with each other. These simulations can identify important non-covalent interactions, such as π-stacking between the aromatic rings and hydrogen bonding, which govern aggregation and crystal packing. rsc.org

Predict Macroscopic Properties: By simulating the collective behavior of many molecules, MD can help predict properties like diffusion coefficients and density, which are relevant to the material's behavior in various applications. rsc.org

Combined MD and DFT studies on similar heteroaromatic systems have successfully evaluated the impact of hydrogen bonding and π-stacking on aggregation, providing a powerful approach to understanding the molecule's behavior in a realistic chemical environment. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues in 2 3,4,5 Trimethoxyphenyl 2 Oxazoline Chemistry

Development of Novel and Sustainable Synthetic Pathways

While traditional methods for synthesizing 2-oxazolines are well-established, future research will likely focus on the development of more sustainable and efficient synthetic pathways for 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents, will be at the forefront of these efforts.

One promising avenue is the exploration of catalyst-free methodologies. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), as a neutral reaction medium for the condensation of aryl nitriles with 2-aminoethanol has been shown to be an operationally simple and green route to 2-aryl-2-oxazolines. researchgate.nettandfonline.com Applying this to 3,4,5-trimethoxybenzonitrile (B158541) could provide a more environmentally friendly synthesis of the target compound.

Another area of interest is the development of mild catalytic protocols. Indium(III) triflate has been shown to catalyze the synthesis of oxazolines from oxetanes under mild conditions, offering an alternative to the harsher conditions often required for the cyclization of β-hydroxy amides. acs.orgnih.gov Furthermore, the use of triflic acid as a promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides presents a practical and effective strategy that generates water as the only byproduct. nih.gov

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | Catalyst-free condensation of 3,4,5-trimethoxybenzonitrile and 2-aminoethanol. researchgate.nettandfonline.com | Environmentally benign, simple workup, recyclable reaction medium. | Optimization of reaction conditions and ionic liquid selection. |

| Mild Lewis Acid Catalysis | In(OTf)3-catalyzed cyclization of a corresponding 3-amido oxetane (B1205548). acs.orgnih.gov | Low catalyst loading, mild conditions, tolerance of various functional groups. | Synthesis of the oxetane precursor and exploration of other Lewis acids. |

| Brønsted Acid-Promoted Dehydration | Triflic acid-promoted cyclization of N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. nih.gov | High efficiency, generation of water as the only byproduct. | Exploration of solid acid catalysts for easier separation. |

| Biocatalysis | Enzymatic synthesis from precursors. | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes. |

Discovery of Unprecedented Reactivity Patterns and Transformations

The reactivity of the 2-oxazoline ring is well-documented, but the influence of the 3,4,5-trimethoxyphenyl substituent may lead to novel and unexplored chemical transformations. The electron-donating nature of the trimethoxy groups can significantly impact the electronic properties of the oxazoline (B21484) ring, potentially enabling new reactions.

Future research should focus on exploring the reactivity of the C=N bond within the oxazoline ring of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline. This could involve investigating novel cycloaddition reactions or reactions with electrophiles and nucleophiles that are influenced by the electron-rich aromatic ring. The trimethoxyphenyl group may also facilitate unique metal-catalyzed cross-coupling reactions at the aromatic ring, with the oxazoline moiety acting as a directing group.

Furthermore, the oxazoline ring itself can be a precursor to other heterocyclic systems. Research into the ring-opening and rearrangement reactions of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline could lead to the synthesis of novel and structurally complex molecules with potential biological activity. For example, the hydrolytic cleavage of the oxazoline ring under specific conditions can give rise to new heterocyclic systems. researchgate.net The photophysical properties of this compound are also an area ripe for investigation. The trimethoxyphenyl moiety may impart interesting fluorescent or photochemical properties, leading to applications in areas such as photoassisted synthesis. nih.gov

Expansion of Applications in Emerging Catalytic Systems and Methodologies

The use of chiral oxazoline-containing ligands in asymmetric catalysis is a well-established and powerful tool in organic synthesis. acs.orgresearchgate.netresearchgate.net The 3,4,5-trimethoxyphenyl group in 2-(3,4,5-trimethoxyphenyl)-2-oxazoline can play a crucial role in the development of new and more efficient catalytic systems.

The electron-rich nature of the trimethoxyphenyl group can modulate the electronic properties of the metal center in a catalyst, thereby influencing its reactivity and selectivity. A notable example is the use of an electron-rich 3,4,5-trimethoxyphenyl PyBOX ligand in a copper-catalyzed propargylation reaction. acs.org This suggests that ligands derived from 2-(3,4,5-trimethoxyphenyl)-2-oxazoline could be highly effective in a range of metal-catalyzed transformations.

Future research should focus on the synthesis of a library of chiral ligands based on the 2-(3,4,5-trimethoxyphenyl)-2-oxazoline scaffold and their application in various asymmetric reactions, including carbon-carbon bond-forming reactions, hydrogenations, and hydrosilylations. The steric bulk of the trimethoxyphenyl group can also be exploited to create specific chiral environments around the metal center, leading to high levels of enantioselectivity.

Moreover, the immobilization of these catalysts on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The exploration of these ligands in emerging areas of catalysis, such as photoredox catalysis and electrocatalysis, is another exciting avenue for future research.

Advanced Material Science Applications (e.g., for responsive materials, composites, or surface functionalization)

The polymerization of 2-oxazolines leads to the formation of poly(2-oxazoline)s (POx), a class of polymers with a wide range of applications in material science and biomedicine. nih.govnih.govmdpi.com The incorporation of the 3,4,5-trimethoxyphenyl group into the polymer backbone via the polymerization of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline is expected to impart unique properties to the resulting materials.

Responsive Materials: Poly(2-oxazoline)s are known to exhibit stimuli-responsive behavior, such as temperature and pH sensitivity. nih.govnih.govrsc.orgmdpi.com The hydrophobic and bulky nature of the trimethoxyphenyl group could significantly influence the solution properties of the corresponding polymer, leading to new types of responsive materials. Future research should investigate the synthesis and characterization of homopolymers and copolymers of 2-(3,4,5-trimethoxyphenyl)-2-oxazoline and explore their responsiveness to various stimuli. This could lead to the development of "smart" materials for applications in drug delivery, sensors, and actuators.

Composites: The incorporation of poly(2-(3,4,5-trimethoxyphenyl)-2-oxazoline) into composite materials could enhance their mechanical, thermal, or optical properties. The aromatic nature of the trimethoxyphenyl group could promote favorable interactions with other components of the composite, such as carbon nanotubes or graphene, leading to materials with improved performance.

Surface Functionalization: The grafting of poly(2-(3,4,5-trimethoxyphenyl)-2-oxazoline) onto surfaces is a promising strategy for modifying their properties. nih.govrsc.org The unique combination of the hydrophilic poly(2-oxazoline) backbone and the hydrophobic trimethoxyphenyl side chains could lead to surfaces with tunable wettability and biocompatibility. Such functionalized surfaces could find applications in antifouling coatings, biosensors, and medical implants.

| Application Area | Key Property Influence of Trimethoxyphenyl Group | Potential Applications | Future Research Focus |

|---|---|---|---|

| Responsive Materials | Modulation of hydrophobicity and steric bulk, influencing solution properties. rsc.orgmdpi.com | Smart hydrogels for drug delivery, temperature-sensitive coatings, pH-responsive sensors. | Synthesis of well-defined polymers and detailed investigation of their stimuli-responsive behavior. |

| Advanced Composites | Enhanced interfacial interactions with fillers due to the aromatic nature. | High-performance composites with improved mechanical and thermal stability. | Fabrication and characterization of composites with various nanofillers. |

| Surface Functionalization | Tunable surface energy and biocompatibility. nih.govrsc.org | Antifouling coatings for marine applications, biocompatible coatings for medical devices, surfaces with controlled cell adhesion. | Development of efficient surface grafting techniques and evaluation of the properties of the modified surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.